molecular formula C7H6BrNO2 B1507900 4-Bromo-2-methylnicotinic acid CAS No. 1060805-98-2

4-Bromo-2-methylnicotinic acid

Cat. No.: B1507900
CAS No.: 1060805-98-2
M. Wt: 216.03 g/mol
InChI Key: OGYWFIXRYKZWKV-UHFFFAOYSA-N
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Description

4-Bromo-2-methylnicotinic acid is an organic compound with the molecular formula C7H6BrNO2 and a molecular weight of 216.03204 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-methylnicotinic acid can be synthesized through various synthetic routes. One common method involves the bromination of 2-methylnicotinic acid using bromine in the presence of a suitable catalyst, such as ferric bromide (FeBr3). The reaction is typically carried out in an inert solvent, such as dichloromethane, under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors or batch reactors. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-methylnicotinic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Substitution reactions can involve nucleophilic substitution with reagents such as sodium methoxide (NaOCH3) or nucleophilic aromatic substitution with strong nucleophiles.

Major Products Formed:

  • Oxidation: Oxidation of this compound can lead to the formation of this compound derivatives with higher oxidation states.

  • Reduction: Reduction reactions can produce this compound derivatives with reduced functional groups.

  • Substitution: Substitution reactions can result in the formation of various substituted derivatives of this compound.

Scientific Research Applications

4-Bromo-2-methylnicotinic acid has several scientific research applications across various fields:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: It can be employed in biochemical studies to investigate the role of nicotinic acid derivatives in biological systems.

  • Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-bromo-2-methylnicotinic acid exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors involved in metabolic pathways. The molecular targets and pathways involved can vary based on the context of the research or application.

Comparison with Similar Compounds

4-Bromo-2-methylnicotinic acid is structurally similar to other nicotinic acid derivatives, such as 2-bromonicotinic acid and 3-bromonicotinic acid. its unique substitution pattern at the 4-position and 2-position of the pyridine ring distinguishes it from these compounds. The presence of the bromine atom and methyl group can influence its reactivity and biological activity, making it a valuable compound for specific applications.

List of Similar Compounds

  • 2-Bromonicotinic acid

  • 3-Bromonicotinic acid

  • 4-Bromonicotinic acid

  • 2-Methylnicotinic acid

  • 3-Methylnicotinic acid

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-bromo-2-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-4-6(7(10)11)5(8)2-3-9-4/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYWFIXRYKZWKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20721189
Record name 4-Bromo-2-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20721189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060805-98-2
Record name 4-Bromo-2-methyl-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060805-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20721189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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